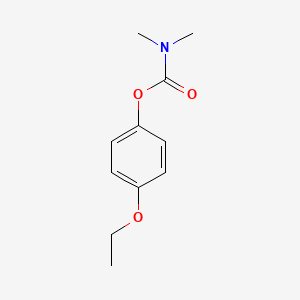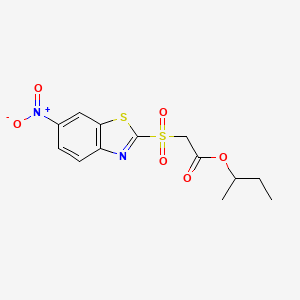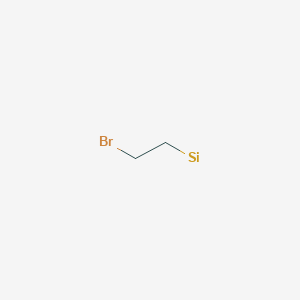
Bromoethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoethylsilane is an organosilicon compound that features a silicon atom bonded to an ethyl group and a bromine atom. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromoethylsilane can be synthesized through various methods. One common approach involves the reaction of ethylsilane with bromine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale reactors where ethylsilane and bromine are combined in the presence of a catalyst. The reaction conditions are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bromoethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: this compound can be oxidized to form silanols or reduced to form silanes.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.
Major Products Formed
Silanols: Formed through oxidation reactions.
Substituted Silanes: Formed through substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Bromoethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of bromoethylsilane involves its ability to form stable bonds with other molecules through its silicon atom. This allows it to act as a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the silicon atom plays a central role in facilitating these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroethylsilane: Similar in structure but contains a chlorine atom instead of bromine.
Iodoethylsilane: Contains an iodine atom instead of bromine.
Ethyltrimethylsilane: Contains three methyl groups attached to the silicon atom.
Uniqueness
Bromoethylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C2H4BrSi |
|---|---|
Molekulargewicht |
136.04 g/mol |
InChI |
InChI=1S/C2H4BrSi/c3-1-2-4/h1-2H2 |
InChI-Schlüssel |
VKFHXGVASYIJRY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







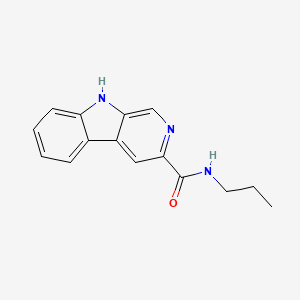
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)
![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)
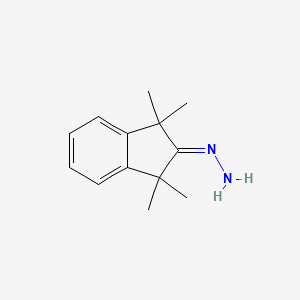
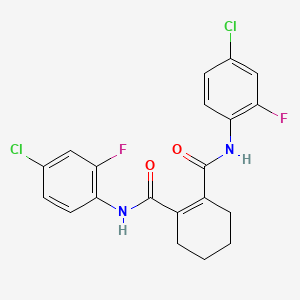
methylene]-](/img/structure/B14439254.png)
